![molecular formula C10H20ClFN2O2 B2687718 Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2287282-20-4](/img/structure/B2687718.png)
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2 and a molecular weight of 254.73 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride typically involves the protection of the amine group using tert-butyloxycarbonyl (Boc) protection. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反应分析
Types of Reactions
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, di-tert-butyl dicarbonate for protection, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .
科学研究应用
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a protecting group for amines in peptide synthesis . In biology, it is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group is stable under most conditions but can be removed under acidic conditions, such as with TFA . The removal of the Boc group results in the formation of a tert-butyl carbocation, which can undergo further reactions .
相似化合物的比较
Similar Compounds
Carboxybenzyl (CBz): This protecting group is stable under acidic and basic conditions and is removed using catalytic hydrogenation with H2 over palladium on carbon (Pd/C).
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed with an amine base (e.g., R2NH) and is useful for orthogonal protection strategies.
Uniqueness
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is unique due to its stability and ease of removal under mild conditions. The Boc group provides a balance between stability and reactivity, making it a preferred choice for protecting amine groups in various synthetic applications .
属性
IUPAC Name |
tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIZNVKQWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)
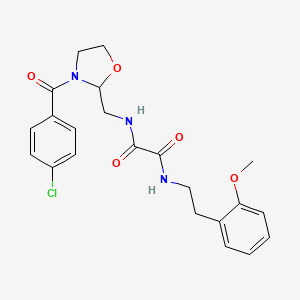

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2687639.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
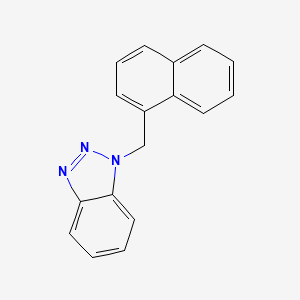
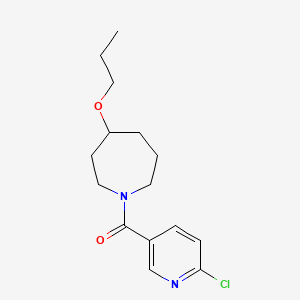
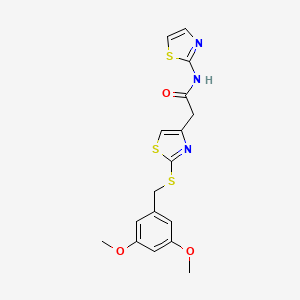
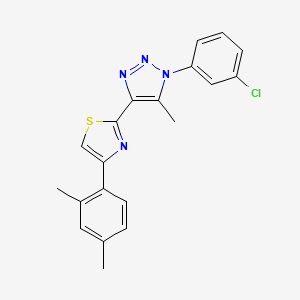
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/new.no-structure.jpg)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
